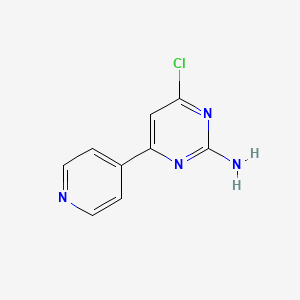
2-Pentylaniline
Descripción general
Descripción
2-Pentylaniline is a chemical compound with the molecular formula C11H17N . It is a decided structure and has a molecular weight of 163.264 .
Molecular Structure Analysis
The molecular structure of 2-Pentylaniline consists of a benzene ring attached to a pentyl group (five carbon chain) and an amine group (NH2). The InChI key for 2-Pentylaniline is JVYROXPHJXUAIA-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Optical Studies
2-Pentylaniline has been utilized in optical studies, particularly in the context of Williams domains in N-(p-propoxybenzylidene) p-pentylaniline. This research involved measuring the periodic variation of the orientation of the director in nematic mediums, contributing valuable insights into the field of liquid crystal technology (Krishnamurti & Revannasiddaiah, 1979).
Conformational Analysis
In conformational analysis, 2-Pentylaniline derivatives have been studied for modeling peptide conformations. This includes investigating stable conformations of compounds such as formamide and its methyl derivatives, and amino acid amides, which are relevant for understanding peptide behavior and interactions in various solvents (Walther, 1987).
Metabolomics in Diabetes Research
Metabolomic studies in type 2 diabetes have identified various metabolites, including aromatic amino acids like phenylalanine, as significant predictors of future diabetes. This indicates the potential role of compounds like 2-Pentylaniline in understanding the metabolic alterations associated with diabetes and its complications (Lu et al., 2013).
Amino Acid Transport and Metabolism
Research on amino acid transport and metabolism has explored the use of 2-Pentylaniline analogs. These studies investigate the inhibition of phenylalanine accumulation in the brain, which is significant for understanding and potentially treating disorders like phenylketonuria (Vogel et al., 2013).
Synthesis and Chemical Properties
The synthesis and chemical properties of 2-Pentylaniline derivatives have been explored for various applications. For instance, studies on the synthesis of protected 2-pyrrolylalanine, an analog of 2-Pentylaniline, have implications for peptide chemistry and the understanding of prolyl amide isomer equilibrium (Doerr & Lubell, 2012).
Propiedades
IUPAC Name |
2-pentylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-3-4-7-10-8-5-6-9-11(10)12/h5-6,8-9H,2-4,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYROXPHJXUAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



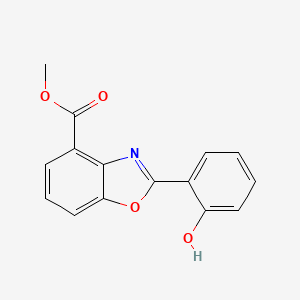
![[3-(Butylthio)propyl]amine](/img/structure/B3143610.png)
![2-Hydrazinyl-5,6-dimethylbenzo[d]thiazole](/img/structure/B3143614.png)


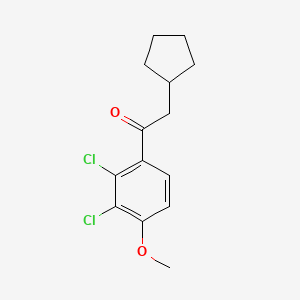
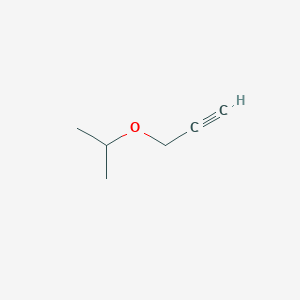
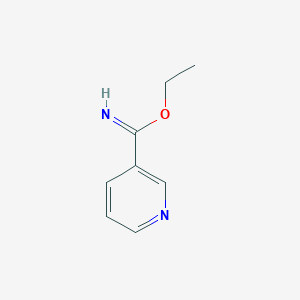
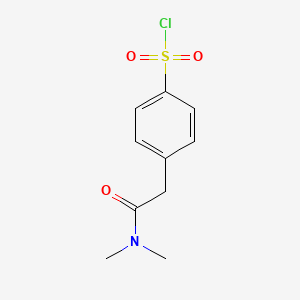
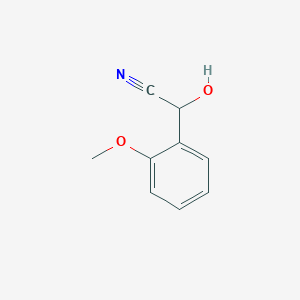

![{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride](/img/structure/B3143677.png)
![(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B3143685.png)
